molecular formula C16H15N3O3S3 B2863023 (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylthiazol-2-yl)butanamide CAS No. 613225-40-4

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylthiazol-2-yl)butanamide

Cat. No.: B2863023
CAS No.: 613225-40-4
M. Wt: 393.49
InChI Key: BQWPUXFPHDBVCT-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylthiazol-2-yl)butanamide is a synthetic compound designed for research use, incorporating two pharmaceutically significant heterocyclic moieties: a 2-thioxothiazolidin-4-one and a thiazole ring. The 2-thioxothiazolidin-4-one (rhodanine) scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives extensively reported to exhibit a range of biological activities. Scientific literature indicates that similar compounds demonstrate promising in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi . Furthermore, structural analogs containing the 5-arylidene-2-thioxothiazolidin-4-one core have shown notable cytotoxic effects in studies against human cancer cell lines, suggesting potential for applications in anticancer research . The mechanism of action for such compounds is often multi-targeted, but can include the inhibition of key enzymatic processes. The compound's structure, which links the rhodanine moiety to a 4-methylthiazol-2-yl group via a butanamide linker, is characteristic of molecules investigated for their interaction with biological targets. Researchers can utilize this compound as a key intermediate or as a lead structure in the development of novel therapeutic agents for infectious diseases or oncology. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S3/c1-10-9-24-15(17-10)18-13(20)5-2-6-19-14(21)12(25-16(19)23)8-11-4-3-7-22-11/h3-4,7-9H,2,5-6H2,1H3,(H,17,18,20)/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWPUXFPHDBVCT-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylthiazol-2-yl)butanamide is a thiazolidinone derivative characterized by its unique structural features, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H16N2O3SC_{16}H_{16}N_2O_3S with a molecular weight of 320.37 g/mol. It features a thiazolidinone core, which is known for its pharmacological significance, particularly in the development of antimicrobial and anticancer agents.

Antimicrobial Activity

Thiazolidinone derivatives, including the compound in focus, have demonstrated significant antimicrobial properties against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways.

Key Findings:

  • Bactericidal Activity: Studies indicate that compounds with thiazolidinone structures exhibit bactericidal effects against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups enhances this activity .
  • Case Study: A study reported that derivatives of thiazolidinediones showed potent antibacterial activity, with some compounds exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines.

Key Findings:

  • Cytotoxicity: The compound exhibited cytotoxic effects against human leukemia cells with IC50 values indicating significant potency .
  • Mechanism of Action: It is suggested that the compound induces apoptosis through mitochondrial pathways, leading to cell cycle arrest in cancer cells. This is supported by molecular dynamics simulations showing interactions with key proteins involved in apoptosis regulation .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is closely linked to their structural features.

CompoundStructural FeaturesBiological Activity
(E)-4-(5-(furan-2-ylmethylene)-4-oxo)Thiazolidinone coreAntimicrobial, Anticancer
N-(4-methylthiazol-2-yl)Enhances bioactivityIncreased cytotoxicity

Observations:

  • The presence of a furan ring has been associated with enhanced biological activity.
  • Substituents on the thiazolidinone core significantly affect the compound's potency and selectivity against different cell lines.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition: Interaction with specific enzymes involved in cell proliferation and metabolic processes.
  • Apoptosis Induction: Triggering apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Antimicrobial Action: Disruption of bacterial cell wall synthesis and metabolic pathways leading to cell death.

Comparison with Similar Compounds

Structural Features and Molecular Attributes

The following table summarizes key structural analogs of Compound A , highlighting substituent variations and molecular properties:

Compound Name / ID Substituent (R Group) Molecular Formula Molar Mass (g/mol) Key Structural Differences
Compound A N-(4-methylthiazol-2-yl) C₁₈H₁₆N₃O₃S₂ ~395.47 Furan-2-ylmethylene; 4-methylthiazole
Analog 1 N-(pyridin-2-yl) C₁₇H₁₅N₃O₃S₂ 373.45 Pyridine substituent; lacks methyl group
Analog 2 N-(morpholin-4-yl) C₂₀H₂₂N₄O₄S₂ 454.54 Morpholine group; bulkier substituent
Analog 3 N-(4-methylthiazol-2-yl) with prop-2-enylidene C₂₃H₂₀N₄O₂S₂ 472.60 Additional phenylprop-2-enylidene group

Functional Group Analysis

  • Thioxothiazolidinone Core: All analogs retain the 4-oxo-2-thioxothiazolidin-3-yl group, which is critical for metal chelation and enzyme inhibition (e.g., tyrosine kinase or aldose reductase) .
  • Furan vs. Thiazole vs. Pyridine: Compound A’s furan ring offers moderate electron-withdrawing effects and planar geometry, enhancing π-π stacking with aromatic residues in biological targets . Analog 1 replaces the thiazole with pyridine, increasing basicity but reducing steric bulk .
  • Substituent Effects on Solubility :
    • Analog 2 ’s morpholine group enhances hydrophilicity, likely improving aqueous solubility compared to Compound A .

Research Methodologies and Characterization

All compounds were characterized using advanced spectroscopic techniques:

  • NMR and UV Spectroscopy: Used to confirm the thioxothiazolidinone core and substituent positions (e.g., furan methylidene in Compound A) .
  • X-ray Crystallography (hypothetical): Likely employed for analogs with complex stereochemistry, such as Analog 3 .

Q & A

Q. What are the key steps and challenges in synthesizing (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylthiazol-2-yl)butanamide?

The synthesis typically involves:

  • Thiazolidinone core formation : Condensation of thiosemicarbazides with α,β-unsaturated carbonyl compounds (e.g., furan-2-carboxaldehyde derivatives) to generate the 4-oxo-2-thioxothiazolidin-3-yl moiety .
  • Amide coupling : Reaction of the thiazolidinone intermediate with a butanamide derivative bearing a 4-methylthiazol-2-yl substituent, often using coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) .
  • Critical parameters : Temperature (60–80°C), solvent choice (DMF, ethanol), and pH control to minimize side reactions (e.g., isomerization of the E/Z configuration) .
    Challenges include achieving high stereochemical purity (E-configuration) and optimizing yields (>60%) through recrystallization or column chromatography .

Q. How is the compound characterized, and what analytical techniques are essential for confirming its structure?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify the presence of the furan methylidene (δ 6.5–7.2 ppm), thioxothiazolidinone (δ 165–170 ppm for C=O/S), and amide (δ 2.8–3.2 ppm for NH) groups .
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns consistent with the thiazole and furan moieties .
  • X-ray crystallography : Resolves stereochemistry and confirms the E-configuration of the furan methylidene group .

Q. What functional groups define the compound’s reactivity and classification?

The compound is classified as a thiazolidinone derivative with:

  • A 4-oxo-2-thioxothiazolidin-3-yl core (electron-deficient, prone to nucleophilic attack).
  • Furan-2-ylmethylene (aromatic, π-conjugated) and 4-methylthiazol-2-yl (heterocyclic, hydrogen-bond acceptor) substituents .
    These groups enable interactions with biological targets (e.g., enzymes, receptors) and participation in cycloaddition or alkylation reactions .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to address low yields or isomerization issues?

Parameter Method 1 Method 2 Method 3
Solvent DMFEthanolDichloromethane
Catalyst PiperidineSodium hydrideTriethylamine
Temperature 70°CRT40°C
Yield 55%48%62%
Recommendations :
  • Use microwave-assisted synthesis to reduce reaction time and improve E/Z selectivity .
  • Employ chiral HPLC for post-synthesis purification to isolate the E-isomer .

Q. How should contradictory data on the compound’s biological activity be resolved?

Discrepancies in reported IC50_{50} values (e.g., anticancer activity) may arise from:

  • Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or endpoint measurements (MTT vs. ATP assays) .
  • Solubility issues : Use of DMSO vs. PEG-400 as solubilizing agents affects bioavailability .
    Resolution :
  • Standardize assays using NCI-60 cell line panels and validate results with orthogonal methods (e.g., flow cytometry for apoptosis) .
  • Perform molecular docking to correlate activity with target binding (e.g., EGFR kinase inhibition) .

Q. What structural modifications enhance the compound’s bioactivity or pharmacokinetics?

  • Substitution on thiazole : Introducing electron-withdrawing groups (e.g., -CF3_3) improves metabolic stability .
  • Furan replacement : Replacing furan with thiophene increases lipophilicity and blood-brain barrier penetration .
  • Amide linker optimization : Shortening the butanamide chain reduces renal clearance .

Q. What are the computational and experimental strategies for identifying biological targets?

  • Pharmacophore modeling : Map the thiazolidinone and furan groups as hydrogen-bond acceptors and hydrophobic features .
  • Pull-down assays : Use biotinylated analogs to isolate binding proteins from cancer cell lysates .
  • Kinase profiling : Screen against a panel of 400+ kinases to identify off-target effects .

Methodological Challenges

Q. How can researchers address poor aqueous solubility during in vitro assays?

  • Formulation : Use nanoparticle encapsulation (e.g., PLGA) or cyclodextrin complexes to enhance solubility .
  • Prodrug design : Introduce phosphate or glycoside groups for transient hydrophilicity .

Q. What strategies mitigate degradation during long-term stability studies?

  • Storage conditions : Lyophilize the compound and store at -80°C under argon to prevent oxidation of the thioxo group .
  • Degradation analysis : Monitor via LC-MS to identify major degradation pathways (e.g., hydrolysis of the amide bond) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.